(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-7-8-13-17(9-12)28-20(22(13)10-18(23)25-2)21-19(24)16-11-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBUCNBXXPWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18N2O7S
- Molecular Weight : 442.4 g/mol
- CAS Number : 895447-12-8
The compound features a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine ring, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O7S |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 895447-12-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a ligand for various receptors, modulating their activity and influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against both bacterial and fungal strains.
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated significant activity against a range of pathogens, including:
- Bacteria : Exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Fungi : Showed effectiveness against various fungal strains.
The compound's IC50 values were found to be lower than those of standard antimicrobial agents, indicating its potential as a lead compound for drug development .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies involving human cancer cell lines revealed the following:
- Cell Cycle Arrest : The compound induced G1/S phase arrest in cancer cells.
- Apoptosis Induction : It triggered apoptotic pathways leading to cell death in treated cells.
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 16 µg/mL.
These results were significantly lower than those observed with conventional antibiotics .
Study on Anticancer Activity
In another significant study published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using MCF-7 breast cancer cells. Key findings included:
Scientific Research Applications
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 414.43 g/mol. Its structure features a thiazole derivative, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Key Intermediates : Starting from commercially available precursors through controlled reactions.
- Characterization Techniques : Methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Pharmacological Properties
- Antidepressant Activity : Compounds similar to (Z)-methyl 2-(...) have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant properties. For instance, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor.
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways.
- Anti-cancer Research : Studies on thiophene-based derivatives indicate that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Study on Antidepressant Effects : A study evaluating a series of benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.
- Anti-cancer Research : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Comparison with Similar Compounds
Core Benzothiazole Modifications
- Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Structural Difference: Replaces the dihydrodioxine-carbonylimino group with an indole-cyanoacetate moiety. Impact: The indole group may enhance π-π stacking interactions, while the cyano group increases electrophilicity compared to the ester-containing target compound . Synthesis: Prepared via a three-component reaction in acetone under reflux (5 hours, good yields) .
- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate (): Structural Difference: Uses a simpler thiazole ring (non-fused) with an amino group and methoxycarbonylmethoxyimino substituent.
Substituent Effects
- Dihydrodioxine-carbonylimino vs. Indole-cyanoacetate (): The dihydrodioxine group in the target compound introduces an ether ring, improving solubility in polar solvents, whereas the indole-cyanoacetate in ’s compound may enhance lipophilicity .
- Methyl acetate vs. Cyano groups: The methyl acetate in the target compound provides hydrolytic stability under physiological conditions, whereas the cyano group in ’s analog is more reactive toward nucleophiles .
Spectroscopic Characterization
- Target Compound: Expected IR peaks for C=O (ester: ~1740 cm⁻¹), C=N (imino: ~1650 cm⁻¹), and aromatic C-H (~3100 cm⁻¹). ¹H NMR would show signals for dihydrodioxine protons (δ 4.2–4.5 ppm) and methyl acetate (δ 3.7 ppm) .
- ’s Compound: Reported ¹H NMR signals for indole NH (δ 10.2 ppm) and cyanoacetate (δ 4.3 ppm) .
- ’s Compound : Crystal structure revealed N-H⋯O/N hydrogen bonds stabilizing the lattice, with a centroid-centroid π-π distance of 3.536 Å .
Q & A
Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity while minimizing false positives?
- Methodological Answer : Include controls for non-specific binding (e.g., bovine serum albumin) and redox interference (e.g., DTT). Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement. Dose-response curves (IC/EC) should span 5-log concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
